molecular formula C16H15ClN4OS B10920042 (2E)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one

(2E)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one

Cat. No.: B10920042
M. Wt: 346.8 g/mol
InChI Key: XWQCASPEQDOVIH-UHFFFAOYSA-N
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Description

The compound (2E)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 1-(4-chlorobenzyl)-1H-pyrazole moiety. This can be achieved through the reaction of 4-chlorobenzyl bromide with hydrazine hydrate, followed by cyclization with an appropriate diketone.

    Thiazolidinone Ring Formation: The next step involves the condensation of the pyrazole derivative with cyclopropyl isothiocyanate to form the thiazolidinone ring. This reaction is typically carried out in the presence of a base such as triethylamine under reflux conditions.

    Imination: The final step involves the imination of the thiazolidinone derivative with an appropriate aldehyde or ketone to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block.

Biology

Biologically, the compound has shown promise in preliminary studies as an antimicrobial agent. Its ability to inhibit the growth of certain bacterial and fungal strains makes it a candidate for further investigation in the development of new antibiotics.

Medicine

In medicinal chemistry, the compound is being explored for its potential anticancer properties. Studies have indicated that it may induce apoptosis in cancer cells through specific molecular pathways, making it a potential lead compound for anticancer drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2E)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer applications, the compound may induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorine atom in the benzyl group enhances its lipophilicity and may contribute to its higher potency in biological assays compared to its analogs.

Properties

Molecular Formula

C16H15ClN4OS

Molecular Weight

346.8 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]imino-3-cyclopropyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H15ClN4OS/c17-12-3-1-11(2-4-12)9-20-8-7-14(19-20)18-16-21(13-5-6-13)15(22)10-23-16/h1-4,7-8,13H,5-6,9-10H2

InChI Key

XWQCASPEQDOVIH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=O)CSC2=NC3=NN(C=C3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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